Cyanomethyl 3-phenylprop-2-enoate
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Overview
Description
It is a derivative of cinnamic acid and contains both a cyano group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl 3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Cyanomethyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of cyanomethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The cyano group and ester functional group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-phenylprop-2-enoate: This compound is similar in structure but contains an ethyl ester group instead of a cyanomethyl group.
Methyl (2E)-2-cyano-3-phenylprop-2-enoate: Another similar compound with a methyl ester group.
Uniqueness
Cyanomethyl 3-phenylprop-2-enoate is unique due to the presence of both a cyano group and a cyanomethyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
cyanomethyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2 |
InChI Key |
MVTSKCGLGNTMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC#N |
Origin of Product |
United States |
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